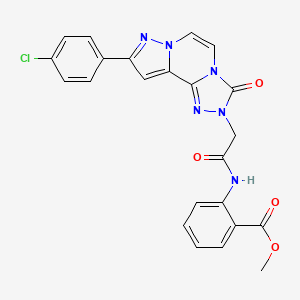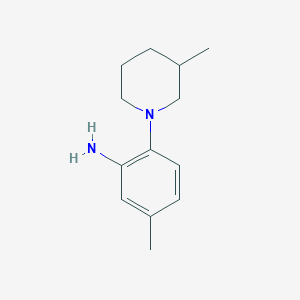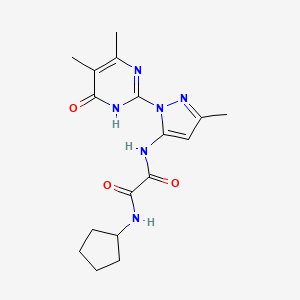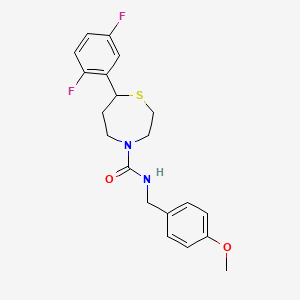
5-Methyl-1H-pyrazole-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrazole-3-carbothioamide is a chemical compound with the molecular formula C5H7N3S . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine . A specific synthesis method for a similar compound, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also react with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 141.2 .Applications De Recherche Scientifique
Anticancer Activities
Recent studies have highlighted the potential of pyrazole-1-carbothioamide derivatives in anticancer therapy. Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides that showed significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The molecular docking study further illustrated these compounds' ability to inhibit thymidylate synthase, comparing favorably with known chemotherapy drugs like Raltitrexed (Radwan, Khalid, Amer, & Alotaibi, 2019).
Corrosion Inhibition
The corrosion inhibition properties of pyrazole carbothioamide heterocycles have been demonstrated in studies focusing on the protection of mild steel in acid mediums. Boudjellal et al. (2020) synthesized a heterocyclic compound showing strong adsorption on the steel surface, acting as a mixed-type inhibitor. The study underscores the compound's utility in corrosion protection through chemisorption and physisorption (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).
Bactericidal Activities
Novel pyrazole-1-carbothioamide derivatives have shown efficacy in combating bacterial infections. Xin-hua et al. (2007) synthesized derivatives displaying bactericidal activity against E. coli and P. vulgaris, suggesting their potential in developing new antibacterial agents (Xin-hua, Shifan, & Song, 2007).
Antifungal and Antimicrobial Activities
Pyrazole-1-carbothioamide compounds have also been evaluated for their antifungal and antimicrobial properties. Gupta and Gupta (2016) synthesized 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, showing good to moderate activity against fungal pathogens like Aspergillus niger and Candida albicans (Gupta & Gupta, 2016).
Molecular Docking and Spectroscopic Studies
Molecular spectroscopic studies on pyrazole derivatives, such as those conducted by Sivakumar et al. (2020), offer insights into the molecular interactions responsible for the stabilization of these compounds. These studies facilitate the understanding of their potential biological activities and the development of new therapeutic agents (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 5-methyl-1h-pyrazole-3-carbothioamide, are known to have a broad spectrum of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to affect multiple pathways due to their broad spectrum of biological activities
Result of Action
As a pyrazole derivative, it is expected to have a range of biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives, which include 5-Methyl-1H-pyrazole-3-carbothioamide, have been found to have promising agro-chemical, fluorescent, and biological potencies .
Molecular Mechanism
It is known that pyrazoles can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Propriétés
IUPAC Name |
5-methyl-1H-pyrazole-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCGGNFIYQGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)




![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)
